Amino-thiophen-2-YL-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

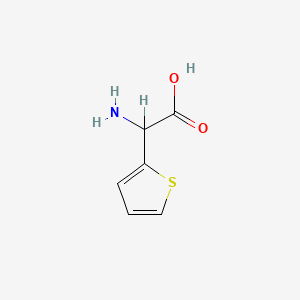

2D Structure

Properties

IUPAC Name |

2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875656 | |

| Record name | Thienylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-40-3, 4052-59-9 | |

| Record name | α-Amino-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-α-Amino-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid, alpha-amino-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(2-Thienyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetic acid, .alpha.-amino-, (-)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-(2-thienyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-thiophen-2-yl-acetic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-2-(thiophen-2-yl)acetic acid, a pivotal heterocyclic amino acid analogue. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications as a versatile building block in the creation of innovative therapeutics.

Introduction: The Strategic Importance of Thiophene-Containing Amino Acids in Drug Discovery

The incorporation of unnatural amino acids into peptide and small-molecule scaffolds is a cornerstone of modern medicinal chemistry. These modifications can confer advantageous properties, such as enhanced metabolic stability, improved receptor binding affinity, and unique conformational constraints.[1] Among these, 2-amino-2-(thiophen-2-yl)acetic acid, also known as 2-thienylglycine, has emerged as a particularly valuable building block.[1] Its thiophene moiety introduces distinct electronic and steric properties compared to natural amino acids, enabling the fine-tuning of molecular interactions with biological targets.[1]

This guide will provide a detailed exploration of 2-amino-2-(thiophen-2-yl)acetic acid, from its fundamental characteristics to its application in the synthesis of biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | PubChem |

| Molecular Weight | 157.19 g/mol | PubChem |

| CAS Number | 21124-40-3 | ChemicalBook[2] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 208-210 °C (lit.) | ChemicalBook |

| Solubility | Soluble in water | ChemicalBook |

Synthesis of 2-amino-2-(thiophen-2-yl)acetic Acid

The synthesis of 2-aminothiophenes is often achieved through the versatile Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. While the Gewald reaction is a powerful tool for generating a wide array of substituted 2-aminothiophenes, the direct synthesis of 2-amino-2-(thiophen-2-yl)acetic acid via this method is not straightforward due to the nature of the required starting materials.

More commonly, the synthesis of non-natural amino acids like 2-thienylglycine involves methods such as the Strecker synthesis or enzymatic resolution. The Strecker synthesis, a classic method for amino acid production, involves the reaction of an aldehyde (in this case, thiophene-2-carboxaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Illustrative Synthetic Workflow (Strecker Synthesis):

Caption: Generalized workflow for the Strecker synthesis of 2-amino-2-(thiophen-2-yl)acetic acid.

Applications in Drug Development

The primary utility of 2-amino-2-(thiophen-2-yl)acetic acid lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules. Its incorporation into drug candidates can significantly impact their pharmacological profiles.

Peptide Synthesis

The introduction of 2-thienylglycine into peptide sequences is a well-established strategy to create peptidomimetics with enhanced properties.[1] These modifications can lead to:

-

Increased Proteolytic Stability: The unnatural side chain can hinder the recognition and cleavage of the peptide by proteases, prolonging its half-life in vivo.[1]

-

Improved Receptor Binding: The thiophene ring can participate in unique π-π stacking or hydrophobic interactions with the target receptor, potentially increasing binding affinity and selectivity.[1]

-

Conformational Rigidity: The steric bulk of the thiophene group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

The coupling of Fmoc-protected 2-amino-2-(thiophen-2-yl)acetic acid onto a resin-bound peptide chain is a critical step in SPPS.

Caption: A typical workflow for the coupling of Fmoc-2-amino-2-(thiophen-2-yl)acetic acid in SPPS.

Step-by-Step Coupling Procedure:

-

Resin Preparation: The solid support with the growing peptide chain is washed thoroughly with a suitable solvent, such as dimethylformamide (DMF), to remove any residual reagents from the previous step. The N-terminal Fmoc protecting group is then removed using a solution of piperidine in DMF.

-

Activation of the Amino Acid: In a separate vessel, the Fmoc-protected 2-amino-2-(thiophen-2-yl)acetic acid (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent, such as HBTU or HATU, and a base, like diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group.

-

Coupling Reaction: The activated amino acid solution is added to the resin, and the mixture is agitated at room temperature for a specified period (e.g., 1-2 hours) to allow for complete amide bond formation.

-

Washing: The resin is then washed extensively with DMF to remove any unreacted reagents and byproducts. A ninhydrin test can be performed to confirm the completion of the coupling reaction.

Synthesis of mPGES-1 Inhibitors for Anti-inflammatory and Anti-cancer Applications

A significant application of 2-amino-2-(thiophen-2-yl)acetic acid derivatives is in the development of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[3] mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator implicated in various diseases, including cancer and arthritis.[3]

The Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1:

Caption: The enzymatic cascade leading to the production of PGE2 and the point of intervention for mPGES-1 inhibitors.

Derivatives of 2-amino-2-(thiophen-2-yl)acetic acid have been synthesized and shown to be potent and selective inhibitors of mPGES-1. These compounds often feature additional aromatic or heterocyclic moieties attached to the thiophene ring, which enhance their binding to the active site of the enzyme.

Quantitative Data for mPGES-1 Inhibitors:

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| Derivative 1 | 2.5 | A549 (human lung carcinoma) | Di Micco et al., 2021[3] |

| Derivative 2 | 5.1 | A549 (human lung carcinoma) | Di Micco et al., 2021[3] |

The development of these inhibitors represents a promising therapeutic strategy for a range of inflammatory diseases and cancers where PGE2 plays a pathogenic role.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-2-(thiophen-2-yl)acetic acid. Based on the available safety data for this and structurally related compounds, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion and Future Perspectives

2-Amino-2-(thiophen-2-yl)acetic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features allow for the creation of novel peptide and small-molecule therapeutics with improved pharmacological properties. The successful development of mPGES-1 inhibitors based on this scaffold highlights its potential for generating targeted therapies for inflammatory diseases and cancer. Future research will likely focus on expanding the diversity of derivatives synthesized from this core structure and exploring their utility in targeting other disease-relevant proteins. The continued exploration of such non-natural amino acids will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

Amino-thiophen-2-YL-acetic acid structure and properties

An In-depth Technical Guide to Amino-Thiophen-2-YL-Acetic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the versatile Gewald reaction for constructing the foundational 2-aminothiophene scaffold. The narrative synthesizes field-proven insights into the pharmacological landscape of aminothiophene derivatives, which exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytostatic effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, workflow diagrams, and a robust framework for understanding the therapeutic potential of this molecular class.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their chemical stability and versatile reactivity.[1] These five-membered aromatic rings are privileged structures in drug discovery, serving as bioisosteres for phenyl groups and participating in key binding interactions with biological targets.[2] The introduction of an amino group at the C2 position creates the 2-aminothiophene scaffold, a building block that has given rise to a multitude of pharmacologically active agents.[1][3] Molecules incorporating this moiety have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, confirming the advantageous potential of the aminothiophene skeleton in the development of novel therapeutics.[4][5] This guide focuses specifically on this compound, exploring the chemical properties and biological context that make it a valuable synthon and a potential therapeutic candidate.

Chemical Identity and Structure

The designation "this compound" specifies a thiophene ring substituted at the C2 position with an acetic acid group (-CH₂COOH) and also bearing an amino group (-NH₂). The precise location of the amino group is critical and defines the specific isomer. For this guide, we will focus on the general class while drawing specific data from well-documented examples like DL-α-Aminothiophene-2-acetic acid.

-

IUPAC Name: amino(thiophen-2-yl)acetic acid

-

CAS Number: 21124-40-3[6]

-

Molecular Formula: C₆H₇NO₂S

-

Molecular Weight: 157.19 g/mol [7]

The structure combines three key functional groups:

-

The Thiophene Ring: An electron-rich aromatic heterocycle that provides a stable, lipophilic core.

-

The Amino Group: A primary amine that can act as a hydrogen bond donor and a nucleophile, making it a key handle for derivatization.[8]

-

The Acetic Acid Group: A carboxylic acid moiety that is typically ionized at physiological pH, imparting hydrophilicity and the ability to form strong ionic and hydrogen bonds with biological receptors.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Melting Point | 208-210 °C | [6] |

| Molecular Weight | 157.19 g/mol | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

| LogP (Computed) | -2.0 | [7][9] |

The low computed LogP value suggests high water solubility, a characteristic feature for amino acids. Purification methods often involve recrystallization from aqueous solutions, sometimes with pH adjustment to modulate solubility.[6]

Synthesis and Characterization

The synthesis of substituted 2-aminothiophenes is most famously and efficiently achieved through the Gewald reaction . This multicomponent reaction has become a universal method due to its operational simplicity, the availability of starting materials, and its tolerance for a wide range of substituents.[10][11]

The Gewald Reaction: Mechanism and Causality

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base (typically a secondary amine like diethylamine or morpholine).[8][10]

The mechanism proceeds through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[12] This step is crucial as it forms the carbon backbone of the future thiophene ring and generates an α,β-unsaturated nitrile intermediate. The choice of a relatively weak organic base is deliberate to favor this condensation without promoting unwanted side reactions.

-

Sulfur Addition (Michael Addition): The elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate. The precise mechanism of sulfur ring-opening and addition is complex but results in a sulfur-containing anion.[12]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene product.[12]

The versatility of this reaction allows for the creation of a diverse library of polysubstituted 2-aminothiophenes by simply varying the starting carbonyl and nitrile components.[8]

Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This protocol describes a general procedure for synthesizing an ethyl 2-amino-4-phenylthiophene-3-carboxylate, a common precursor that can be further modified to yield the target acetic acid derivative.

Materials:

-

Ethyl cyanoacetate

-

Acetophenone (or other suitable ketone)

-

Elemental Sulfur

-

Diethylamine (or Morpholine)

-

Ethanol (or DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 equivalent), acetophenone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Base Addition: Add diethylamine (2 equivalents) dropwise to the stirred mixture. The addition is often exothermic and should be controlled. The base acts as a catalyst for the initial condensation and helps activate the sulfur.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 50-60 °C) for 2-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Isolation: Pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl to neutralize the remaining base.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[6]

Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the thiophene ring protons, the amino group, and the various substituents.[14][15]

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester or acid group (around 1650-1750 cm⁻¹), and vibrations associated with the thiophene ring.[3]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[16]

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from synthesis to characterization for a 2-aminothiophene derivative.

Pharmacological Profile and Biological Activity

While specific studies on this compound itself are limited, the broader class of 2-aminothiophene derivatives is a rich source of biologically active compounds.[1] Their therapeutic potential spans multiple domains.

-

Anti-inflammatory Activity: Numerous 2-aminothiophene analogs have been shown to possess potent anti-inflammatory activity.[4] This is a significant area of research for this scaffold.

-

Anticancer Properties: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity against specific cancer cell lines, including prostate cancer, T-cell lymphoma, and kidney carcinoma.[17] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[17] The thiophene scaffold also serves as a key component in potent kinase inhibitors.[5]

-

Antimicrobial and Antifungal Activity: The 2-aminothiophene nucleus is present in compounds exhibiting a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][18]

-

Other Activities: The scaffold has been explored for a wide range of other pharmacological effects, including antioxidant, antiviral, anticonvulsant, and analgesic properties.[5][16]

The carboxylic acid moiety of the title compound is particularly interesting as it can mimic the structures of endogenous ligands, potentially making it an inhibitor for enzymes like D-amino acid oxidase (DAO), where thiophene carboxylic acids have shown inhibitory activity.[19]

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a versatile building block or scaffold.[5] Its bifunctional nature—possessing both a nucleophilic amine and a carboxylic acid—allows for orthogonal chemical modifications to build more complex molecules.

-

Scaffold for Library Synthesis: The 2-aminothiophene core, easily generated via the Gewald reaction, provides a platform for creating large libraries of related compounds for high-throughput screening.[8]

-

Peptide and Amide Synthesis: The amino group can be acylated, and the carboxylic acid can form amide bonds, allowing for its incorporation into peptide-like structures or for linking to other pharmacophores.[20]

-

Lead Optimization: The thiophene ring can be further functionalized (e.g., via halogenation or metal-catalyzed cross-coupling reactions) to fine-tune the steric and electronic properties of a lead compound, thereby improving its potency, selectivity, or pharmacokinetic profile.[21]

The following diagram illustrates the central role of the aminothiophene scaffold in the drug discovery process.

Safety and Toxicology

Specific toxicological data for this compound is not widely available. As with all laboratory chemicals, it should be handled with appropriate care, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound represents a valuable and versatile molecule built upon the pharmacologically significant 2-aminothiophene scaffold. Its synthesis is accessible through robust methods like the Gewald reaction, and its structure offers multiple points for chemical modification. While the biological profile of this specific molecule requires further investigation, the extensive body of research on related derivatives highlights its immense potential as a building block for the discovery of new therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The continued exploration of this and similar heterocyclic structures is a promising avenue for addressing unmet medical needs.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]

- 3. ijpbs.com [ijpbs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 21124-40-3 [chemicalbook.com]

- 7. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sciforum.net [sciforum.net]

- 14. mdpi.com [mdpi.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. impactfactor.org [impactfactor.org]

- 17. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]

A Technical Guide to the Stereoisomers of 2-Amino-2-(thiophen-2-yl)acetic Acid: A Comparative Analysis of the (R) and (S) Enantiomers

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This technical guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid, a heterocyclic non-proteinogenic amino acid. While specific comparative biological data for these particular enantiomers is not extensively documented in publicly available literature, this guide synthesizes the known chemical properties, potential therapeutic applications based on the broader class of thiophene derivatives, and detailed, field-proven methodologies for their synthesis, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Imperative of Stereoisomerism in Medicinal Chemistry

The spatial orientation of functional groups in a chiral molecule can lead to significant differences in its interaction with biological macromolecules, which are themselves chiral. This can result in one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer). The case of thalidomide serves as a stark reminder of the critical importance of studying individual enantiomers.

2-Amino-2-(thiophen-2-yl)acetic acid, also known as 2-thienylglycine, is a valuable chiral building block in organic synthesis and medicinal chemistry. The thiophene moiety is a well-established bioisostere for the phenyl group, often introduced into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. This guide will delve into the distinct characteristics of the (R)- and (S)-enantiomers of 2-thienylglycine, providing a framework for their scientific investigation.

Physicochemical and Spectroscopic Properties

While detailed comparative studies on the physicochemical properties of the individual enantiomers are scarce, the fundamental properties of the racemic mixture are known. The introduction of the chiral center primarily affects the interaction with plane-polarized light and other chiral molecules.

| Property | (R)-2-Amino-2-(thiophen-2-yl)acetic acid | (S)-2-Amino-2-(thiophen-2-yl)acetic acid |

| Molecular Formula | C₆H₇NO₂S | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol | 157.19 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-isomer. | No specific value widely reported. |

| CAS Number | 65058-23-3 | 33266-36-1 |

Spectroscopic Characterization:

The (R) and (S) enantiomers are indistinguishable by standard NMR and IR spectroscopy. However, these techniques are crucial for confirming the chemical structure of the synthesized or resolved material.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the thiophene ring protons (typically in the range of δ 7.0-7.5 ppm), a singlet for the α-proton, and broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the thiophene ring, the α-carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group. A study on a related N-acylated derivative of 2-(thiophen-2-yl)acetic acid provides a reference for the expected spectral features[2][3].

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-Amino-2-(thiophen-2-yl)acetic acid can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. While specific protocols for 2-Amino-2-(thiophen-2-yl)acetic acid are not widely published, a plausible approach would involve the asymmetric Strecker synthesis, a well-established method for producing α-amino acids.

Diagram: Proposed Asymmetric Strecker Synthesis

This diagram illustrates a conceptual pathway for the enantioselective synthesis of (S)-2-Amino-2-(thiophen-2-yl)acetic acid.

Caption: Proposed Asymmetric Strecker Synthesis Pathway.

Chiral Resolution of Racemic 2-Amino-2-(thiophen-2-yl)acetic Acid

Resolution of a racemic mixture is a common and practical approach to obtaining pure enantiomers. This can be accomplished through enzymatic kinetic resolution or chiral chromatography.

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly employed for the resolution of racemic amines and amino acid derivatives[4][5].

Principle: A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the amino acid ester, leaving the other enantiomer unreacted. Subsequent separation and hydrolysis yield the two pure enantiomers.

Step-by-Step Methodology:

-

Esterification of Racemic Amino Acid:

-

Suspend racemic 2-Amino-2-(thiophen-2-yl)acetic acid in methanol.

-

Add thionyl chloride dropwise at 0°C.

-

Stir at room temperature overnight to form the methyl ester.

-

Evaporate the solvent to obtain the racemic methyl ester hydrochloride.

-

-

Enzymatic Acylation:

-

Dissolve the racemic methyl ester in a suitable organic solvent (e.g., toluene).

-

Add an acyl donor (e.g., vinyl acetate) and immobilized CALB (e.g., Novozym 435).

-

Incubate the reaction with shaking at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation:

-

Filter off the enzyme.

-

Separate the acylated ester from the unreacted ester using column chromatography.

-

-

Hydrolysis:

-

Hydrolyze the separated acylated ester and the unreacted ester separately using aqueous acid or base to obtain the pure (R)- and (S)-2-Amino-2-(thiophen-2-yl)acetic acid.

-

Diagram: Enzymatic Kinetic Resolution Workflow

This diagram outlines the key steps in the enzymatic kinetic resolution of racemic 2-Amino-2-(thiophen-2-yl)acetic acid.

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Teicoplanin-based chiral stationary phases (CSPs) are particularly effective for the separation of underivatized amino acids[6][7].

Principle: The chiral stationary phase contains a chiral selector (teicoplanin) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times, allowing for their separation.

Step-by-Step Methodology:

-

Column: Astec CHIROBIOTIC T (teicoplanin-based) column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A polar ionic mode is typically effective. A starting mobile phase could be a mixture of methanol and an aqueous buffer containing a small amount of acid and base (e.g., 0.1% acetic acid and 0.05% triethylamine in water/methanol). The exact ratio of methanol to aqueous buffer will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (where the thiophene ring absorbs).

-

Injection Volume: 10 µL of a 1 mg/mL solution of racemic 2-Amino-2-(thiophen-2-yl)acetic acid dissolved in the mobile phase.

-

Optimization: Adjust the methanol/water ratio, the concentration of the acidic and basic additives, and the column temperature to achieve baseline separation of the two enantiomeric peaks.

Comparative Biological Activity and Therapeutic Potential

Potential Therapeutic Areas based on Thiophene Derivatives:

-

Anti-inflammatory and Anticancer Activity: Derivatives of the related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a target in cancer therapy[10][11]. It is plausible that one or both enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid could serve as scaffolds for the development of novel mPGES-1 inhibitors.

-

Neurological Disorders: (R)-2-Thienylglycine has been noted as a potential building block for compounds targeting neurological disorders such as epilepsy and Parkinson's disease, possibly through the modulation of neurotransmitter receptors or ion channels[8].

-

Antimicrobial Agents: The thiophene nucleus is a common feature in many antimicrobial agents[1]. The enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid could be explored as starting materials for the synthesis of novel antibiotics or antifungals.

It is imperative that future research focuses on the direct comparative evaluation of the (R)- and (S)-isomers in relevant biological assays to elucidate their individual pharmacological profiles and therapeutic potential.

X-ray Crystallography

As of the writing of this guide, there are no publicly available crystal structures for either (R)- or (S)-2-Amino-2-(thiophen-2-yl)acetic acid in the Cambridge Crystallographic Data Centre (CCDC). Obtaining single-crystal X-ray diffraction data would be invaluable for unequivocally determining the absolute stereochemistry and for understanding the solid-state packing and intermolecular interactions, which can influence physical properties such as solubility and stability. A study on a derivative, (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, demonstrates the utility of X-ray crystallography in confirming the absolute configuration of chiral compounds[12].

Conclusion and Future Directions

The (R)- and (S)-enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid represent valuable chiral building blocks for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of their known properties and has detailed robust methodologies for their preparation and characterization. While there is a clear need for direct comparative studies on their biological activities, the established therapeutic relevance of the broader class of thiophene derivatives suggests that these enantiomers hold significant promise for future drug discovery efforts.

Future research should prioritize:

-

The systematic evaluation of the (R)- and (S)-isomers in a panel of biological assays to identify any differences in their pharmacological and toxicological profiles.

-

The development and optimization of scalable, stereoselective synthetic routes to both enantiomers.

-

The elucidation of their single-crystal X-ray structures to provide definitive proof of their absolute stereochemistry and to inform solid-state chemistry studies.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of these versatile chiral molecules in the development of next-generation therapeutics.

References

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]

- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. research.tudelft.nl [research.tudelft.nl]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Amino-thiophen-2-yl-acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-thiophen-2-yl-acetic acid, a non-proteinogenic α-amino acid, has emerged as a significant building block in medicinal chemistry. Its structural resemblance to natural amino acids, coupled with the unique electronic properties of the thiophene ring, makes it a valuable scaffold for the design of novel therapeutics. The thiophene moiety, a bioisostere of the phenyl group, is present in numerous approved drugs and biologically active compounds, offering advantages in terms of metabolic stability and target interaction.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound, with a particular focus on its utility in drug discovery and development.

This technical guide will delve into the nuances of identifying the correct isomeric forms of this compound, detail its synthesis and characterization, and explore its current and potential roles in the development of new medicines.

Chemical Identification and Properties

A critical first step in working with this compound is the precise identification of the desired isomer, as the position of the amino and acetic acid groups on the thiophene ring, as well as the stereochemistry, significantly influences its chemical and biological properties.

CAS Number Lookup:

| Compound Name | Isomer | CAS Number |

| DL-α-Amino-2-thiopheneacetic acid | Racemic mixture | 21124-40-3[3] |

| (S)-2-Amino-2-(thiophen-2-yl)acetic acid | (S)-enantiomer | 43189-45-3[4] |

| (R)-2-Amino-2-(thiophen-2-yl)acetic acid | (R)-enantiomer | Not explicitly found, but is a glycine derivative[5] |

| 2-Amino-2-(thiophen-3-yl)acetic acid | 3-yl isomer (racemic) | 1194-86-1 (may also refer to R-isomer)[6][7] |

| (S)-2-Amino-2-(thiophen-3-yl)acetic acid | (S)-enantiomer of 3-yl isomer | 1194-87-2[8][9] |

Physicochemical Properties:

| Property | Value (for 2-Amino-2-(thiophen-3-yl)acetic acid) | Reference |

| Molecular Formula | C6H7NO2S | [6][7] |

| Molecular Weight | 157.19 g/mol | [6][7] |

| XLogP3 | -2 | [6][7] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 157.01974964 Da | [6][7] |

| Topological Polar Surface Area | 77.8 Ų | |

| Heavy Atom Count | 10 | [6] |

Synthesis of this compound

The synthesis of 2-aminothiophene derivatives is a well-established field, with the Gewald reaction being a cornerstone methodology.[2] However, for the specific synthesis of α-amino acids like this compound, other classical and modern methods are often employed.

Key Synthetic Strategies

1. Strecker Synthesis: A traditional and versatile method for synthesizing α-amino acids. The synthesis of DL-α-Amino-2-thiopheneacetic acid can be envisioned through this pathway.

Caption: A generalized workflow for the Strecker synthesis of the target amino acid.

Experimental Protocol (Conceptual):

-

Iminium Ion Formation: Reaction of thiophene-2-carbaldehyde with ammonia to form the corresponding imine.

-

Cyanation: Addition of hydrogen cyanide (or a cyanide salt) to the imine to form the α-aminonitrile intermediate.

-

Hydrolysis: Vigorous acid or base-catalyzed hydrolysis of the nitrile group to the carboxylic acid, yielding the final racemic amino acid.

2. Asymmetric Synthesis: For applications in drug development, enantiomerically pure forms of the amino acid are often required. Asymmetric synthesis strategies are therefore of paramount importance.

-

Chiral Auxiliaries: The use of chiral auxiliaries, such as those developed by Ellman, has become a widespread and powerful tool for the asymmetric synthesis of a vast array of chiral amines and their derivatives.[10] This methodology could be adapted for the synthesis of (S)- or (R)-2-Amino-2-(thiophen-2-yl)acetic acid.

-

Enzymatic Resolution: Enzymatic methods offer a green and highly selective alternative for obtaining single enantiomers. This can involve the selective hydrolysis of a racemic ester or amide derivative of the amino acid.

Spectroscopic Characterization

While specific spectra for 2-amino-2-(thiophen-2-yl)acetic acid were not found directly, data from a closely related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides valuable reference points for the signals expected from the thiophene and acetic acid moieties.[11][12] Additionally, spectra for the parent compound, 2-thiopheneacetic acid, are available.[13][14]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.5-7.5 ppm). A key signal would be the methine proton (α-proton) adjacent to the amino and carboxyl groups.

-

¹³C NMR: The carbon NMR would display distinct resonances for the thiophene ring carbons, the carbonyl carbon of the carboxylic acid, and the α-carbon.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and vibrations associated with the thiophene ring. For instance, in 2-thiophene carboxylic acid, C-H stretching bands are observed in the 3100-3000 cm⁻¹ region, and C-S stretching is seen around 852 and 649 cm⁻¹.[15]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the molecular weight and structure of the compound.

Applications in Drug Discovery and Development

The unique structural features of this compound and its derivatives make them attractive candidates for a range of therapeutic applications. The 2-aminothiophene scaffold is a known pharmacophore with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16]

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[17] This suggests that amino-substituted analogs could also possess potent anti-inflammatory activity.

-

Anticancer Agents: The same mPGES-1 inhibitors derived from 2-(thiophen-2-yl)acetic acid have demonstrated cytotoxic effects on cancer cell lines, inducing cell cycle arrest and apoptosis.[17]

-

Antimicrobial Agents: The 2-aminothiophene core is a well-recognized scaffold in the development of new antibacterial and antifungal agents.[16]

-

Neuroprotective Agents: As a glycine derivative, this compound and its analogs could be explored for their potential in treating neurological disorders. The modification of the glycine residue in other neuroprotective agents has been a strategy to modulate their pharmacological properties.[18]

Caption: A simplified diagram illustrating a potential mechanism of action for derivatives.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel, biologically active molecules. Its unique combination of an amino acid scaffold and a thiophene ring provides a rich platform for chemical modification and the exploration of new therapeutic avenues. While further research is needed to fully elucidate the specific spectroscopic properties and biological mechanisms of the parent compound, the existing literature on related structures strongly supports its potential in drug discovery, particularly in the areas of inflammation, cancer, and infectious diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 21124-40-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1194-87-2 Cas No. | (S)-2-Amino-2-(thiophen-3-yl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 9. caymanchem.com [caymanchem.com]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Thiopheneacetic acid(1918-77-0) 13C NMR [m.chemicalbook.com]

- 14. 2-Thiopheneacetic acid(1918-77-0) 1H NMR spectrum [chemicalbook.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. ijpbs.com [ijpbs.com]

- 17. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]

- 18. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Amino-thiophen-2-YL-acetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Amino-thiophen-2-yl-acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide focuses on a specific, promising class: this compound derivatives. We will explore their diverse biological activities, delve into the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), and provide standardized protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical core.

The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry

Thiophene, a five-membered sulfur-containing heterocycle, serves as a bioisosteric replacement for the phenyl ring in many drug candidates, offering unique physicochemical properties that can enhance drug-receptor interactions, solubility, and metabolic stability.[3] Its presence in marketed drugs such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the antibiotic Cefoxitin underscores its therapeutic significance.[1][3] The this compound framework combines the aromatic thiophene ring with an amino acid side chain, creating a versatile template for combinatorial chemistry and the development of novel therapeutic agents.

Core Biological Activities and Mechanisms

This compound derivatives have demonstrated significant potential across several key therapeutic areas.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have emerged as a promising source, exhibiting activity against a range of bacteria and fungi.[1][5]

Mechanism of Action: The antimicrobial effects of these compounds are often multifactorial. One key mechanism involves the disruption of bacterial cell membrane integrity. Certain derivatives induce increased membrane permeabilization, leading to leakage of cellular contents and cell death.[6] Another critical target is DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme leads to potent bactericidal effects.[7]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents on the thiophene ring. Studies have shown that modifying substituents at the 2-position of the thiophene ring can significantly alter the biological activity.[8] For instance, the introduction of pyridine side chains has been shown to yield excellent antimicrobial activity.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The following table summarizes the antimicrobial activity of representative thiophene derivatives against various pathogens.

| Compound/Derivative | Target Organism | MIC (μg/mL or mg/L) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [6] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [6] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 mg/L (MIC₅₀) | [6] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 mg/L (MIC₅₀) | [6] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 mg/L (MIC₅₀) | [6] |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 to 4 μg/mL | [9] |

| Thiophene Analogues 5a, 5b | Gram (+ve) and (-ve) bacteria | 3.125–6.25 μg/mL | [7] |

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge. Thiophene-based compounds, including commercially available drugs like Tiaprofenic acid and Suprofen, are known for their anti-inflammatory properties.[3][4][10][11]

Mechanism of Action: A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12][13] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. LOX enzymes produce leukotrienes, which are involved in various inflammatory responses. Dual inhibition of COX and LOX is a highly sought-after therapeutic strategy.

Signaling Pathway: COX/LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Structure-Activity Relationship (SAR): The anti-inflammatory activity is strongly influenced by specific functional groups. The presence of carboxylic acids, esters, amines, and amides is frequently associated with enhanced recognition and inhibition of COX and LOX enzymes.[10][11][12] These groups can form crucial hydrogen bonds and other interactions within the active sites of the target enzymes.

Anticancer Activity

The development of new, safe, and effective antitumor agents is a critical priority in oncology research.[14] Derivatives of 2-amino thiophene have shown significant antiproliferative and cytostatic effects against various human cancer cell lines.[14][15]

Mechanism of Action: The anticancer effects of these compounds are mediated through multiple pathways. One prominent mechanism is the induction of cell cycle arrest, preventing cancer cells from growing and multiplying.[14] For example, certain derivatives cause arrest in the S-phase or G0/G1 phase of the cell cycle.[15][16] This is often followed by the induction of apoptosis (programmed cell death), as evidenced by an increase in cleaved PARP, a key apoptosis marker.[15] Some derivatives also target specific enzymes crucial for tumor progression, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in both inflammation and cancer.[16][17]

Quantitative Data: Antiproliferative Activity (IC₅₀) The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected aminothiophene derivatives in cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

| SB-44 | Prostate Adenocarcinoma | < 35 | [15] |

| SB-83 | Prostate Adenocarcinoma | < 35 | [15] |

| SB-200 | Prostate Adenocarcinoma | < 35 | [15] |

| SB-44 | Cervical Adenocarcinoma | 15.38 - 34.04 | [15] |

| SB-83 | Cervical Adenocarcinoma | 15.38 - 34.04 | [15] |

| SB-200 | Cervical Adenocarcinoma | 15.38 - 34.04 | [15] |

| Compound 2c | A549 (Lung Carcinoma) | "Interesting IC50" | [16][17] |

Synthesis Strategies and Methodologies

The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the core 2-aminothiophene ring.

Core Synthesis: The Gewald Reaction The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes.[18][19] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine or triethylamine).[18][20]

Derivative Synthesis: N-Acylation Once the 2-aminothiophene-3-carbonitrile or carboxylate core is formed, the acetic acid moiety is introduced. A common method is N-acylation, where the 2-amino group reacts with an activated form of thiophen-2-yl-acetic acid, such as 2-(thiophen-2-yl)acetyl chloride.[21]

General Synthesis Workflow

Caption: General workflow for the synthesis of target derivatives.

Key Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for evaluating the biological activity of these derivatives are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.[14]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.[14][15]

-

Cell Treatment: Culture and treat cells with the test compound at a desired concentration (e.g., its IC₅₀ value) for a specific time period (e.g., 24 hours).

-

Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in the cells.

-

Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be calculated using appropriate software.

Conclusion and Future Outlook

This compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents provides a strong foundation for further drug discovery efforts. The flexible synthesis pathways, particularly the Gewald reaction, allow for the creation of large, diverse chemical libraries.[19] Future research should focus on optimizing the lead compounds through targeted medicinal chemistry approaches to enhance potency and selectivity while minimizing toxicity. Advanced in silico modeling can further aid in the rational design of next-generation derivatives with improved druggability, paving the way for their potential translation into clinical candidates.[15]

References

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpbs.com [ijpbs.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Potential Mechanisms of Action of Amino-thiophen-2-yl-acetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the biological activities of compounds structurally related to Amino-thiophen-2-yl-acetic acid to propose potential mechanisms of action for the core molecule. Direct mechanistic studies on this compound itself are limited in publicly available literature. The proposed mechanisms are based on the activities of its derivatives and should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid derivative. Its structure, featuring a thiophene ring, a carboxylic acid group, and an amino group, presents a versatile scaffold for chemical modification and interaction with biological targets. While this specific molecule is commercially available as a glycine derivative, its detailed mechanism of action is not extensively documented.[1] However, the broader family of thiophene-containing compounds and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2]

This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of its close structural relatives. Specifically, we will focus on two promising areas of investigation: the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and the inhibition of metallo-β-lactamases (MBLs). For each proposed mechanism, we will delve into the underlying biochemistry, the rationale for considering this pathway, and detailed experimental protocols to enable further research.

Proposed Mechanism 1: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Rationale for mPGES-1 as a Potential Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade. It catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever.[3][4] Inhibition of mPGES-1 is a desirable therapeutic strategy as it selectively blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that have important physiological functions.[3][5] This offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes and can cause gastrointestinal and cardiovascular side effects.[6]

Recent research has identified 2-(thiophen-2-yl)acetic acid as a promising chemical platform for the development of mPGES-1 inhibitors.[3] This suggests that the core structure of this compound may also interact with and inhibit this enzyme.

Molecular Interaction and Signaling Pathway

The proposed mechanism involves the binding of this compound or its derivatives to the active site of mPGES-1, thereby preventing the substrate PGH2 from being converted to PGE2. This leads to a reduction in the local concentration of PGE2, which in turn attenuates the inflammatory response.

Caption: Proposed inhibitory action of this compound on the mPGES-1 pathway.

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound on mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

This compound (test compound)

-

Known mPGES-1 inhibitor (positive control, e.g., MF63)[7]

-

DMSO (vehicle control)

-

Stop solution (e.g., 1 M HCl)

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the test compound and positive control in DMSO to create stock solutions.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare the assay buffer containing GSH at the desired concentration (e.g., 2.5 mM).

-

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, recombinant mPGES-1, and either the test compound, positive control, or vehicle control.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate the reaction at a controlled temperature (e.g., 4°C) for a specific time (e.g., 60 seconds).

-

-

Stop Reaction and Quantify PGE2:

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | IC50 (µM) |

| This compound | TBD |

| Positive Control (MF63) | ~0.11[7] |

| Vehicle Control (DMSO) | No Inhibition |

Proposed Mechanism 2: Inhibition of Metallo-β-Lactamases (MBLs)

Rationale for MBLs as a Potential Target

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[8][9] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[9] The development of MBL inhibitors is a critical area of research to combat antibiotic resistance.

Derivatives of amino acids, particularly those incorporating thioester functionalities, have been identified as potent inhibitors of MBLs.[10] Given that this compound is an amino acid derivative containing a sulfur atom within its thiophene ring, it is plausible that this compound or its derivatives could be designed to target the active site of MBLs.

Molecular Interaction and Signaling Pathway

The proposed mechanism involves the interaction of this compound with the zinc ions in the active site of the MBL. The carboxylate group of the amino acid could chelate the zinc ions, while the thiophene ring could engage in hydrophobic or other interactions with the active site residues, leading to the inhibition of the enzyme's hydrolytic activity.

Caption: Proposed inhibitory action of this compound on Metallo-β-Lactamase.

Experimental Protocol: In Vitro MBL Inhibition Assay

This protocol outlines a spectrophotometric assay to assess the inhibitory activity of this compound against MBLs using a chromogenic substrate.

Materials:

-

Purified MBL (e.g., NDM-1, VIM-2)[11]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

-

This compound (test compound)

-

Known MBL inhibitor (positive control, e.g., EDTA)

-

DMSO (vehicle control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dissolve the test compound and positive control in DMSO to create stock solutions.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the assay buffer, MBL enzyme, and either the test compound, positive control, or vehicle control.

-

Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the chromogenic substrate (e.g., Nitrocefin).

-

-

Kinetic Measurement:

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for Nitrocefin hydrolysis).

-

The rate of hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation:

| Compound | IC50 (µM) |

| This compound | TBD |

| Positive Control (EDTA) | Varies with MBL type |

| Vehicle Control (DMSO) | No Inhibition |

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the biological activities of its structural analogs provide a strong foundation for proposing its potential as an inhibitor of mPGES-1 and metallo-β-lactamases. The experimental protocols detailed in this guide offer a clear path for researchers to investigate these hypotheses.

Future research should focus on:

-

Direct enzymatic assays: Performing the described in vitro assays to confirm or refute the proposed inhibitory activities.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to understand the chemical features essential for activity and to optimize potency.

-

Cell-based assays: Validating the findings from in vitro assays in relevant cellular models of inflammation or bacterial infection.

-

Structural biology: Co-crystallizing the compound with its target enzymes to elucidate the precise binding mode and guide further drug design efforts.

By systematically exploring these potential mechanisms, the scientific community can unlock the therapeutic potential of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Optimization of amino acid thioesters as inhibitors of metallo-β-lactamase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

Thiophene-Based Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract